1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP is a piperazine derivative that has two sulfonyl groups attached to it, making it a highly reactive molecule that can be used in a variety of biochemical and physiological studies.
Mechanism of Action
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine acts as a competitive antagonist of the NMDA receptor, binding to the glycine site on the receptor and preventing the binding of glycine, which is required for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which can have a variety of effects on neuronal function. 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has also been shown to modulate the activity of other ion channels and receptors, although the exact mechanisms of these effects are not fully understood.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel and receptor activity, the inhibition of glutamate release, and the reduction of oxidative stress. These effects can have implications for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor modulation in a highly controlled manner. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over a long period of time.
Future Directions
There are many potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, including the development of more potent and selective NMDA receptor antagonists, the investigation of the effects of 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine on other ion channels and receptors, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine and its effects on neuronal function.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been widely used in scientific research due to its ability to modulate the activity of ion channels and receptors in the central nervous system. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) channel.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-15-3-7-17(8-4-15)26(22,23)20-11-13-21(14-12-20)27(24,25)18-9-5-16(19)6-10-18/h3-10H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEPPTIJYSPZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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